5-(Dimethylamino)amylamine

Beschreibung

Contextualization within Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. Diamines, such as 5-(Dimethylamino)amylamine, are organic compounds containing two amine groups. The presence of two basic nitrogen centers gives diamines unique chemical and physical properties, including the ability to act as bidentate ligands in coordination chemistry and as cross-linking agents in polymer synthesis.

The differing basicity and nucleophilicity of the primary and tertiary amine groups in this compound allow for chemoselective reactions. The primary amine is generally more reactive in nucleophilic substitution and addition reactions, while the tertiary amine can act as a base or a coordinating agent. This differential reactivity is a key aspect of its utility in synthetic chemistry.

Nomenclature and Chemical Identity

The compound is most commonly referred to as this compound in the scientific literature. However, to avoid ambiguity, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is preferred. The systematic IUPAC name for this compound is N¹,N¹-Dimethylpentane-1,5-diamine. molcore.comscbt.com This name clearly indicates a five-carbon chain (pentane) with two amine groups (diamine) at positions 1 and 5. The "N¹,N¹-Dimethyl" prefix specifies that two methyl groups are attached to the nitrogen atom at position 1.

Other synonyms for this compound include:

(5-Aminopentyl)dimethylamine cymitquimica.com

N,N-Dimethyl-1,5-pentanediamine cymitquimica.com

5-Dimethylaminopentylamine cymitquimica.com

The compound is registered under the CAS (Chemical Abstracts Service) number 3209-46-9. molcore.comscbt.comvwr.com It is also available in its dihydrochloride (B599025) salt form. bldpharm.com

Interactive Data Table: Chemical Identity of this compound

| Property | Value |

| Common Name | This compound |

| IUPAC Name | N¹,N¹-Dimethylpentane-1,5-diamine molcore.comscbt.com |

| CAS Number | 3209-46-9 molcore.comscbt.comvwr.com |

| Molecular Formula | C₇H₁₈N₂ molcore.comcymitquimica.com |

| Molecular Weight | 130.23 g/mol molcore.comscbt.com |

| Form | Liquid cymitquimica.com |

| Boiling Point | 180.6 °C at 760 mmHg alfa-chemistry.commoldb.com |

| InChI | InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 cymitquimica.comalfa-chemistry.com |

| InChI Key | ZQEQANWXEQSAGL-UHFFFAOYSA-N cymitquimica.comalfa-chemistry.com |

| Canonical SMILES | CN(C)CCCCCN alfa-chemistry.com |

Historical Context of Related Diamine Research

The study of diamines has a rich history, intertwined with the development of polymer chemistry and the understanding of biologically active molecules. Early research in the late 19th and early 20th centuries focused on the synthesis and properties of simple diamines. A significant milestone in diamine research was the development of nylon by Wallace Carothers at DuPont in the 1930s. This work demonstrated the utility of diamines, specifically hexamethylenediamine, in the formation of strong, flexible polymer chains through condensation with dicarboxylic acids.

In a different scientific vein, the use of silver diamine compounds in dentistry has a history that dates back to the early 20th century in Japan. wikipedia.orgmmclibrary.com Silver diamine fluoride (B91410) (SDF) was developed to arrest and prevent dental caries and was approved for use in Japan in 1970. wikipedia.orgmedicopublication.com While not directly related to this compound, this historical application highlights the long-standing interest in the properties of diamine complexes.

The unique structures of diamines have also made them important in medicinal chemistry and as ligands in coordination chemistry. The ability of diamines to chelate metal ions has been exploited in the development of catalysts and therapeutic agents. The ongoing exploration of diamines like this compound builds upon this extensive foundation of research, seeking new applications in areas such as materials science, organic synthesis, and the development of functional molecules. For instance, it has been used in the synthesis of novel bioactive compounds and as a component in surfactant formulations for enhanced oil recovery. uit.nogoogle.com

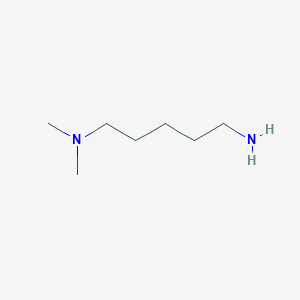

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N',N'-dimethylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-9(2)7-5-3-4-6-8/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEQANWXEQSAGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392740 | |

| Record name | 5-(Dimethylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-46-9 | |

| Record name | N,N-Dimethyl-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)amylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Dimethylamino Amylamine and Analogous Structures

Established Synthetic Pathways

A common and established method for the preparation of N,N'-dialkylalkanediamines, including 5-(Dimethylamino)amylamine (also known as N,N'-dimethyl-1,5-pentanediamine), involves the reaction of a dihaloalkane with a suitable lower alkylamine. google.com This process is a nucleophilic substitution reaction where the amine displaces the halide leaving groups.

For the synthesis of N,N'-dimethyl-1,5-pentanediamine, a 1,5-dihalopentane (such as 1,5-dibromopentane (B145557) or 1,5-dichloropentane) is treated with methylamine (B109427). google.com The reaction is typically carried out under controlled temperature and pressure to manage the reactivity of the amine and prevent side reactions. The reaction temperature generally ranges from 50 to 150 °C, with a preferred range of 80 to 140 °C to enhance the yield and minimize the formation of by-products like cyclic amines. google.com The pressure is usually maintained between 0.2 and 12 MPa. google.com

The reaction proceeds in two steps:

The first molecule of methylamine reacts with the dihaloalkane to form an N-methyl-5-haloamylamine intermediate.

A second molecule of methylamine then displaces the remaining halide to form the final product, N,N'-dimethyl-1,5-pentanediamine.

Controlling the concentration of the haloalkaneamine intermediate is crucial to suppress the formation of undesired by-products such as N,N'-dimethylpiperazine. google.com

Coupling Reactions Involving this compound

The primary amine group in this compound makes it a valuable building block in the synthesis of more complex molecules, particularly through coupling reactions that form new carbon-nitrogen bonds.

Amide bond formation is a cornerstone of organic synthesis, and reagents have been developed to facilitate this transformation under mild conditions with high efficiency. One such popular coupling reagent is HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.comadvancedchemtech.comwikipedia.org HBTU is widely used for its ability to activate carboxylic acids, making them susceptible to nucleophilic attack by amines like this compound. wikipedia.org

The general mechanism for HBTU-mediated amide coupling involves two main stages:

Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HBTU, leading to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) ester intermediate and releasing tetramethylurea as a byproduct. wikipedia.org

Nucleophilic Attack by the Amine: The primary amine of this compound then acts as a nucleophile, attacking the carbonyl carbon of the activated HOBt ester. This step forms the new amide bond and releases HOBt. wikipedia.org

This method is highly effective for coupling a wide range of carboxylic acids and amines, including those that may be sterically hindered or electronically deficient, where other methods might fail. rsc.org

| Reagent | Role in the Reaction |

|---|---|

| Carboxylic Acid (R-COOH) | The acyl donor, provides the carbonyl group for the amide bond. |

| This compound | The nucleophile, provides the nitrogen atom for the amide bond. |

| HBTU | The coupling reagent, activates the carboxylic acid by forming an HOBt ester. peptide.comwikipedia.org |

| DIPEA (or other non-nucleophilic base) | Deprotonates the carboxylic acid and neutralizes the hexafluorophosphate (B91526) anion. |

| Solvent (e.g., DMF, CH₂Cl₂) | Provides the medium for the reaction to occur. |

Synthesis of Related Dimethylamine-Containing Compounds

The dimethylamino moiety is a common functional group in many organic molecules. Various synthetic strategies are employed to introduce this group and prepare valuable intermediates.

Aminomethylation is a fundamental reaction for introducing an aminomethyl group (-CH₂-NR₂) into a molecule. The most well-known example is the Mannich reaction. sciforum.net This reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. The reactants are typically formaldehyde (B43269), a primary or secondary amine (such as dimethylamine), and a compound containing an active hydrogen. nih.gov

The reaction proceeds via the formation of an Eschenmoser's salt precursor, a dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), which then acts as an electrophile. This electrophile reacts with the enol form of the carbonyl compound to yield the β-amino-carbonyl compound, known as a Mannich base. nih.gov

More recent aminomethylation strategies have been developed to expand the scope and improve the conditions of this transformation. For instance, ultrasound-promoted N-aminomethylation using dichloromethane (B109758) as a C1 source in the presence of a base like sodium hydride offers an innovative protocol with good to excellent yields. frontiersin.org Catalytic aminomethylation using various metal catalysts (such as NiCl₂·6H₂O or CuCl₂·2H₂O) with reagents like bis(dimethylamino)methane has also been shown to be effective. sciforum.net

The synthesis of intermediates containing a dimethylamino group is crucial for building more complex molecular architectures. A variety of methods exist for their preparation.

One approach involves the in-situ generation of dimethylamine (B145610) from N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.netsemanticscholar.org In this method, DMF serves not only as the solvent but also as the source of dimethylamine, which can then react with other substrates. For example, this strategy has been successfully employed in the synthesis of thioamides from a range of aldehydes and ketones. beilstein-journals.orgsemanticscholar.org

Another common method is the nucleophilic aromatic substitution to produce compounds like N,N-dimethyl-4-nitroaniline. In a scalable process, 4-chloro-nitrobenzene is reacted with N,N-dimethylamine hydrochloride in the presence of a base like sodium bicarbonate under high pressure and temperature. rasayanjournal.co.in The resulting nitro compound can then be reduced to the corresponding aniline, which is a versatile intermediate. A green chemistry approach for this reduction utilizes Raney Nickel under hydrogen pressure, which avoids the production of large amounts of inorganic waste associated with classical reduction methods (e.g., using Fe or SnCl₂). rasayanjournal.co.in

| Intermediate | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| N,N-Dimethylthioamides | In-situ generation of dimethylamine from DMF | Aldehyde/Ketone, Elemental Sulfur, DMF, DBU (base) | semanticscholar.org |

| N,N-Dimethyl-4-nitroaniline | Nucleophilic aromatic substitution | 4-Chloro-nitrobenzene, N,N-dimethylamine HCl, NaHCO₃ | rasayanjournal.co.in |

| N,N-Dimethyl-p-phenylenediamine | Catalytic reduction of nitro group | N,N-Dimethyl-4-nitroaniline, Raney Nickel, H₂ | rasayanjournal.co.in |

Catalytic Approaches in Amine Synthesis

Catalysis plays a pivotal role in modern amine synthesis, offering sustainable, efficient, and selective routes to these essential chemicals. nih.gov Earth-abundant metals like cobalt, nickel, and iron are increasingly used to replace precious metal catalysts. acs.orgrsc.org

Key catalytic strategies for amine synthesis include:

Reductive Amination: This is one of the most convenient and environmentally friendly methods for producing amines. researchgate.net It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine source (like ammonia (B1221849) for primary amines) in the presence of a reducing agent, typically hydrogen gas. nih.govrsc.org Various catalytic systems, both homogeneous and heterogeneous, have been developed. For example, amorphous cobalt particles and nickel nanoparticles have been shown to be effective catalysts for the reductive amination of carbonyls with aqueous ammonia to selectively produce primary amines. rsc.orgresearchgate.netorganic-chemistry.org

Hydrogenation of Nitriles: This method provides a direct route to primary amines. However, selectivity can be an issue, as sequential reactions can lead to the formation of secondary and tertiary amines. rsc.org Composite catalysts, such as metallic cobalt on silica (B1680970) particles, have demonstrated high performance and selectivity for the synthesis of primary amines from nitriles, even under mild conditions and without the need for large amounts of ammonia as an additive. rsc.org

Borrowing Hydrogen Protocols: This atom-economical approach involves the direct amination of alcohols. The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde, which then undergoes reductive amination with an amine source. The borrowed hydrogen is then returned to reduce the resulting imine. acs.org Heterogeneous cobalt catalysts have been used to selectively synthesize primary, secondary, and tertiary amines from alcohols and ammonia by controlling the reaction conditions. acs.org

| Catalytic Method | Catalyst Example | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Reductive Amination | Ni-triphos complex (Homogeneous) | Carbonyl compounds, Ammonia | Synthesis of all types of primary amines (benzylic, aliphatic, aromatic). | nih.gov |

| Reductive Amination | Amorphous Co particles (Heterogeneous) | Carbonyl compounds, Aqueous Ammonia | High selectivity for primary amines under mild conditions. | organic-chemistry.org |

| Hydrogenation of Nitriles | Co/SiO₂ (Heterogeneous) | Nitriles | High selectivity for primary amines without ammonia additive. | rsc.org |

| Borrowing Hydrogen | Heterogeneous Co Catalyst | Alcohols, Ammonia | Selective synthesis of primary, secondary, or tertiary amines by tuning conditions. | acs.org |

Optimization of Reaction Conditions and Yields in Amine Synthesis

The efficiency and selectivity of synthesizing N-alkylated amines are highly dependent on a range of reaction parameters. The optimization of these conditions is a critical step in developing a robust synthetic protocol. Key variables that are typically fine-tuned include the choice of catalyst, the nature of the C1 source (for methylation), the type of reducing agent, solvent effects, reaction temperature, and pressure. While specific optimization data for this compound is not extensively detailed in publicly accessible literature, the principles can be effectively illustrated by examining the synthesis of structurally similar aliphatic amines and diamines.

Influence of Catalyst and Reaction Conditions on N-Methylation

Catalytic systems are central to the efficiency of N-methylation reactions, a common strategy for producing compounds like this compound. The choice of catalyst can significantly impact conversion rates and product selectivity. For instance, in the N-methylation of various amines using formaldehyde as the C1 source, different metal catalysts exhibit varied performance.

A study on heterogeneous catalysis demonstrated the effectiveness of a novel Ni/NiO@C catalyst. The optimization of reaction conditions for the N-methylation of benzylamine (B48309) highlighted the critical role of temperature and hydrogen pressure. As shown in the table below, the yield of the desired N,N-dimethylbenzylamine dropped significantly when either the temperature or the pressure was reduced from the optimal conditions.

Table 1: Optimization of Ni-Catalyzed N-Methylation of Benzylamine

| Entry | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 80 | 20 | 4 | >99 | 99 |

| 2 | 70 | 20 | 4 | 75 | 70 |

| 3 | 60 | 20 | 4 | 35 | 30 |

| 4 | 80 | 15 | 4 | 90 | 85 |

| 5 | 80 | 10 | 4 | 78 | 73 |

| 6 | 80 | 20 | 2 | 95 | 92 |

General Reaction Conditions: 0.5 mmol benzylamine, 3 mmol formaldehyde, 10 mg Ni/NiO@C-700-200-2h-EtOH catalyst, 5 mL methanol.

These findings suggest that for an analogous synthesis involving a diamine like 1,5-diaminopentane (cadaverine) to produce N,N'-dimethyl-1,5-pentanediamine, maintaining adequate temperature and hydrogen pressure would be crucial for driving the reaction to completion and achieving high yields.

Effect of C1 Source and Reducing Agent

The choice of the methylating agent (C1 source) and the reducing agent is fundamental in reductive amination. The classical Eschweiler-Clarke reaction, for example, utilizes formaldehyde as the C1 source and formic acid as the reducing agent. This combination is effective for the methylation of primary and secondary amines and has the advantage of preventing the formation of quaternary ammonium (B1175870) salts. The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid.

Recent advancements have explored simplified versions of this reaction. One study demonstrated that formaldehyde can act as both the C1 source and the reducing agent in the absence of traditional acidic additives, which is particularly useful for substrates sensitive to acid. The optimization of this simplified protocol for methylating N-methylbenzylamine revealed the importance of the solvent and temperature.

Table 2: Optimization of a Simplified Eschweiler-Clarke Reaction

| Entry | Amine | C1 Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-methylbenzylamine | Formaldehyde (aq.) | Acetonitrile (B52724) | 100 | 4 | 95 |

| 2 | N-methylbenzylamine | Formaldehyde (aq.) | Toluene | 100 | 4 | 78 |

| 3 | N-methylbenzylamine | Formaldehyde (aq.) | Dioxane | 100 | 4 | 65 |

| 4 | N-methylbenzylamine | Formaldehyde (aq.) | Acetonitrile | 80 | 4 | 82 |

| 5 | N-methylbenzylamine | Formaldehyde (aq.) | Acetonitrile | 60 | 4 | 55 |

General Reaction Conditions: 0.137 mmol amine, 800 mol% formaldehyde solution (37%).

This data indicates that a higher reaction temperature and the use of a polar aprotic solvent like acetonitrile significantly enhance the reaction yield. This approach could be adapted for the synthesis of this compound, potentially from N-methyl-1,5-pentanediamine, by carefully selecting the solvent and optimizing the temperature to maximize the efficiency of the methylation step.

Applications in Advanced Chemical Sciences

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 5-(Dimethylamino)amylamine serves as a crucial precursor for the synthesis of various bioactive compounds and plays a role in understanding the relationship between chemical structure and biological activity.

Precursor in the Synthesis of Bioactive Compounds

The presence of two reactive amine groups allows this compound to be incorporated into a wide range of molecular scaffolds, leading to the development of novel therapeutic agents.

Acetylcholinesterase (AChE) inhibitors are a class of compounds used to treat the symptoms of Alzheimer's disease and other neurological disorders. The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function. The synthesis of novel AChE inhibitors often involves the incorporation of a diamine moiety to interact with the enzyme's active site.

While a direct synthesis of Pulmonarin B analogs using this compound is not explicitly detailed in the available research, the structural characteristics of this diamine make it a plausible candidate for creating such analogs. Diamine-based structures are known to be effective in spanning the active site of acetylcholinesterase. The primary amine of this compound can be readily modified to attach a pharmacophore that interacts with the catalytic anionic site (CAS) of AChE, while the tertiary amine can be positioned to interact with the peripheral anionic site (PAS). This dual binding can lead to potent and selective inhibition of the enzyme. The synthesis and structure-activity relationships of various diamine-containing AChE inhibitors have been explored, highlighting the importance of the diamine linker in optimizing inhibitory activity.

Neuroprotective agents are compounds that can prevent or slow down the process of neuronal cell death, which is a hallmark of many neurodegenerative diseases. The development of such agents is a key focus of modern medicinal chemistry. Diamine scaffolds are integral to the structure of many compounds investigated for their neuroprotective effects.

The compound this compound can serve as a versatile intermediate in the synthesis of novel neuroprotective agents. Its diamine structure allows for the introduction of various functional groups that can target different pathways involved in neurodegeneration. For instance, the primary amine can be used to link to a core structure known to have neuroprotective properties, while the dimethylamino group can modulate the compound's physicochemical properties, such as solubility and ability to cross the blood-brain barrier. The synthesis of various neuroprotective agents often involves the use of diamine intermediates to create molecules that can interact with specific biological targets in the central nervous system.

Contribution to Structure-Activity Relationship (SAR) Studies of Amine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. oncodesign-services.com By systematically modifying the structure of a molecule and observing the effect on its biological activity, medicinal chemists can identify the key structural features required for potency and selectivity. oncodesign-services.com

Analytical Chemistry Applications

In analytical chemistry, the detection and quantification of low-abundance molecules often require chemical modification to enhance their analytical signal. This compound has potential applications as a derivatization reagent in this context.

Derivatization Reagent for Enhanced Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of molecules. However, some classes of compounds, such as those lacking a readily ionizable group, can be challenging to detect with high sensitivity. Chemical derivatization is a strategy used to introduce a charged or easily ionizable tag onto the analyte molecule, thereby improving its ionization efficiency and detection limits in MS. scienceopen.com

Amines are a class of compounds that are often targeted for derivatization to improve their detection in liquid chromatography-mass spectrometry (LC-MS). scienceopen.com Reagents containing a tertiary amine group are particularly useful as they can be readily protonated to form a stable positive ion. While the direct use of this compound as a derivatization reagent is not extensively documented, its structural features suggest its potential in this application. The primary amine of this compound could be activated to react with specific functional groups on an analyte, thereby introducing the dimethylamino moiety as a highly ionizable tag. This would be particularly useful for the analysis of compounds that are difficult to ionize on their own. The principle of using reagents with a tertiary amine for derivatization is well-established, with various reagents being developed to tag different functional groups to enhance their MS signal. nih.gov

| Compound Name |

| This compound |

| Pulmonarin B |

| Acetylcholine |

| Histamine |

Table 1: Investigated Biological Activities of Diamine Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound Class | Biological Target | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | Neurodegenerative Diseases | Diamine Linker |

| Neuroprotective Agents | Various (e.g., NMDA receptors) | Neurodegenerative Diseases | Diamine Scaffold |

| Histamine H3 Antagonists | Histamine H3 Receptor | Neurological Disorders | Phenoxyphenyl Diamine |

Application in Metabolomics for Carboxyl-Containing Metabolite Profiling

Metabolomics involves the comprehensive study of small molecules, or metabolites, within a biological system. A significant number of metabolites, including fatty acids, amino acids, and organic acids, contain carboxyl groups. The analysis of these carboxyl-containing metabolites is often challenging due to their poor ionization efficiency and chromatographic retention.

Chemical derivatization with reagents that target the carboxyl group is a common strategy to overcome these analytical hurdles. Analogs of this compound, such as 5-(diisopropylamino)amylamine (DIAAA) , are effective derivatizing agents for this purpose. The primary amine of DIAAA reacts with the carboxyl group of a metabolite to form a stable amide bond. The tertiary amine of DIAAA, in this case a diisopropylamino group, provides a site that is readily protonated, thus enhancing the molecule's response in ESI-MS. This approach has been successfully applied to the profiling of a wide range of carboxyl-containing metabolites in various biological samples.

Role in the Analysis of Short-Chain Fatty Acids and Other Metabolites

Short-chain fatty acids (SCFAs) are metabolites produced by the gut microbiota and are implicated in a variety of physiological processes and disease states. nih.gov The analysis of SCFAs in biological fluids is notoriously difficult due to their volatility, low molecular weight, and high polarity. nih.govprotocols.io

To address these challenges, derivatization strategies employing analogs of this compound have been developed. One such reagent is 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) . nih.govresearchgate.net The carbohydrazide group of DMAQ specifically reacts with the carboxyl group of SCFAs. The resulting derivative is less volatile and more amenable to chromatographic separation. Furthermore, the dimethylamino group on the isoquinoline moiety provides a readily ionizable site, leading to a significant enhancement in detection sensitivity by LC-MS. nih.govresearchgate.net This method has enabled the accurate quantification of SCFAs in complex biological matrices, providing valuable insights into their biological roles. nih.govresearchgate.net

Table 2: Research Findings on the Use of DMAQ for SCFA Analysis

| Short-Chain Fatty Acid | Limit of Detection (LOD) - Underivatized | Limit of Detection (LOD) - DMAQ Derivatized | Reference |

|---|---|---|---|

| Acetic Acid | ~1 µM | ~10 nM | nih.govresearchgate.net |

| Propionic Acid | ~1 µM | ~10 nM | nih.govresearchgate.net |

This table summarizes the typical improvements in the limit of detection for short-chain fatty acids after derivatization with DMAQ, as reported in the scientific literature.

Potential in Materials Science

The bifunctional nature of this compound, possessing both a primary and a tertiary amine, suggests its potential utility in the field of materials science, particularly in the synthesis of polymers.

Exploration as a Monomer or Cross-linking Agent (theoretical potential)

The primary amine group of this compound can participate in polymerization reactions, such as the formation of polyamides or polyimides. In these reactions, the primary amine would react with a suitable comonomer, such as a dicarboxylic acid or a dianhydride, to form the polymer backbone. The pendant dimethylamino group would not be directly involved in the polymerization but would be incorporated into the polymer structure, imparting specific properties to the final material.

Alternatively, the diamine structure of this compound makes it a theoretical candidate as a cross-linking agent. mdpi.com Cross-linking agents are used to form chemical bonds between polymer chains, creating a three-dimensional network structure. researchgate.netgoogle.com This process can significantly improve the mechanical properties, thermal stability, and solvent resistance of the polymer. The two amine groups of this compound could potentially react with functional groups on different polymer chains, thereby linking them together. The presence of the tertiary amine could also influence the curing chemistry and the final properties of the cross-linked material.

Role in Coordination Chemistry as a Ligand

The presence of two nitrogen atoms with lone pairs of electrons makes this compound a potential ligand in coordination chemistry. wikipedia.orgthieme-connect.denih.gov Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. nsf.gov

The diamine structural motif of this compound allows it to act as a bidentate ligand, meaning it can bind to a metal center through both of its nitrogen atoms. frontiersin.org This chelation can lead to the formation of a stable five- or six-membered ring with the metal ion, an entropically favorable arrangement. The flexibility of the five-carbon (amyl) chain connecting the two nitrogen atoms would allow the ligand to accommodate a variety of metal ions with different coordination geometries. The electronic properties of the resulting metal complex could be tuned by the nature of the substituents on the nitrogen atoms. The dimethylamino group, in particular, could influence the electron density at the metal center and, consequently, the reactivity of the complex.

Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Techniques for Characterization of 5-(Dimethylamino)amylamine and its Derivatives

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. For aliphatic amines like this compound, electron ionization (EI) is a common technique that can lead to characteristic fragmentation patterns.

The fragmentation of aliphatic amines is primarily driven by the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which results in the formation of a stable, nitrogen-containing cation. In the case of this compound, the tertiary amino group provides a key site for fragmentation. The most prominent fragmentation would involve the cleavage of the bond between the first and second carbon atoms of the pentyl chain, leading to the formation of a resonance-stabilized iminium ion.

For diamines, derivatization is often employed prior to GC-MS analysis to improve volatility and chromatographic behavior. Derivatizing agents such as heptafluorobutyric anhydride (B1165640) can be used, followed by analysis in selected ion-monitoring mode for enhanced sensitivity and specificity. nih.gov

Table 1: Predicted Prominent Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Ion | Description |

| 58 | [CH₂=N(CH₃)₂]⁺ | α-cleavage at the tertiary amine |

| 85 | [M - NH₂(CH₂)₂]⁺ | Loss of a portion of the alkyl chain |

| 100 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group |

| 130 | [C₇H₁₈N₂]⁺ | Molecular Ion (M⁺) |

Note: This table is predictive and based on general fragmentation patterns of aliphatic amines.

Chromatographic Separation Techniques (e.g., Liquid Chromatography-Mass Spectrometry, UHPLC)

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are particularly well-suited for the analysis of polar compounds like diamines.

Due to the polar nature of diamines, reversed-phase chromatography can be challenging. To overcome this, ion-pairing chromatography is often employed. nih.govnih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged analyte, allowing it to be retained on a non-polar stationary phase. For the analysis of aliphatic diamines, an ion-pairing chemistry-based UPLC-ESI-MS/MS method has been developed. mac-mod.com This method utilizes a reversed-phase C18 column and a mobile phase containing heptafluorobutyric acid (HFBA) for optimal separation. mac-mod.com

UHPLC offers several advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC-MS/MS methods have been successfully applied to the analysis of various diamines in different matrices. mac-mod.comresearchgate.net These methods often involve a C18 reversed-phase column with gradient elution. mac-mod.comresearchgate.net For instance, a UPLC-APCI-MS/MS method has been developed for the measurement of aromatic diamines, which could be adapted for aliphatic diamines. nifc.gov.vnchemicalbook.com

Table 2: Example UHPLC-MS/MS Parameters for Diamine Analysis

| Parameter | Condition |

| Column | ACE Excel 2 SuperC18, 100 x 2.1 mm nifc.gov.vn |

| Mobile Phase A | 5mM ammonium (B1175870) acetate (B1210297), pH 9.2 nifc.gov.vn |

| Mobile Phase B | Acetonitrile (B52724):100mM ammonium acetate in water, pH 9.2 (95:5) nifc.gov.vn |

| Flow Rate | 0.5 mL/min nifc.gov.vn |

| Injection Volume | 5 µL nifc.gov.vn |

| Column Temperature | 35 °C nifc.gov.vn |

| Detection | Triple quadrupole MS, Positive ion APCI, MRM mode nifc.gov.vn |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons in the molecule. The protons of the two methyl groups attached to the nitrogen would appear as a singlet, typically in the range of 2.2-2.9 ppm. The protons on the carbons adjacent to the nitrogen atoms would be deshielded and appear further downfield compared to the other methylene (B1212753) protons in the pentyl chain. The protons of the primary amino group (-NH₂) would appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

While a specific ¹H NMR spectrum for this compound is not available, data for the related compound 1,5-diaminopentane shows signals at approximately 2.68 ppm for the methylene groups adjacent to the amino groups and between 1.37-1.53 ppm for the other methylene groups. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, one would expect to see distinct signals for each of the seven carbon atoms. The carbons of the dimethylamino group would appear in the region of 30-50 ppm. The carbons of the pentyl chain would show different chemical shifts depending on their proximity to the nitrogen atoms. The carbon atom attached to the primary amino group would be significantly deshielded.

For the related compound 1,5-diaminopentane, the carbon atoms adjacent to the amino groups appear at around 42 ppm, while the other carbons in the chain appear at around 34 and 27 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.2 (s, 6H) | ~45 |

| -CH₂-N(CH₃)₂ | ~2.3 (t, 2H) | ~58 |

| -CH₂-CH₂-N(CH₃)₂ | ~1.5 (m, 2H) | ~27 |

| -CH₂-CH₂-CH₂-N(CH₃)₂ | ~1.3 (m, 2H) | ~24 |

| -CH₂-CH₂NH₂ | ~1.4 (m, 2H) | ~33 |

| -CH₂-NH₂ | ~2.7 (t, 2H) | ~42 |

| -NH₂ | Variable (br s, 2H) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the primary and tertiary amine groups, as well as the C-H bonds of the alkyl chain.

The key characteristic absorptions would be:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C-N Stretching: The stretching vibrations of the C-N bonds in aliphatic amines occur in the fingerprint region, typically between 1020 and 1250 cm⁻¹. orgchemboulder.com

N-H Bending: The N-H bending (scissoring) vibration for primary amines is observed in the range of 1590-1650 cm⁻¹. orgchemboulder.com

C-H Stretching: The C-H stretching vibrations of the alkyl chain would appear in the region of 2850-2960 cm⁻¹. libretexts.org

While a specific IR spectrum for this compound is not available, the IR spectrum of 1,5-diaminopentane shows characteristic N-H stretching bands around 3300 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹. nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium-Strong |

Advanced Derivatization-Based Spectrofluorimetric Methods for Amine Detection

Spectrofluorimetric methods offer high sensitivity for the detection and quantification of amines. Since aliphatic amines like this compound are not naturally fluorescent, derivatization with a fluorescent reagent is necessary. sigmaaldrich.com The primary amino group in this compound is the primary target for such derivatization.

Several reagents are available for the derivatization of primary and secondary amines to produce highly fluorescent products. One of the most common reagents is o-phthalaldehyde (B127526) (OPA) , which reacts with primary amines in the presence of a thiol to form a fluorescent isoindole derivative. nih.govdiva-portal.org This reaction is rapid and can be performed under mild conditions.

Another class of derivatizing agents includes those with a succinimidyl ester group, such as 2,6-Dimethylquinoline-4-(N-succinimidyl) formate (B1220265) (DMQF-OSu) . researchgate.net This reagent reacts with primary and secondary aliphatic amines to yield strongly fluorescent derivatives. researchgate.net

The general approach involves reacting the amine sample with the derivatizing reagent under optimized conditions (e.g., pH, temperature, and reaction time) and then measuring the fluorescence intensity of the resulting product at specific excitation and emission wavelengths. This allows for the sensitive quantification of the amine.

Table 5: Common Derivatizing Agents for Spectrofluorimetric Analysis of Amines

| Derivatizing Agent | Target Functional Group | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| o-Phthalaldehyde (OPA) | Primary Amines | ~340 nm | ~455 nm |

| 2,6-Dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu) | Primary and Secondary Amines | ~324 nm | ~416 nm |

| Fluorescamine | Primary Amines | ~390 nm | ~475 nm |

| Dansyl Chloride | Primary and Secondary Amines | ~350 nm | ~505 nm |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. DFT methods are widely used due to their balance of computational cost and accuracy. nih.gov These calculations can determine the most stable conformation (lowest energy structure) of a molecule by optimizing its geometry. nih.gov For diamines like 5-(Dimethylamino)amylamine, DFT is particularly useful for studying the effects of the flexible alkyl chain on the interaction between the two nitrogen atoms. nih.govacs.org

Studies on similar aliphatic tertiary diamines, such as N,N,N',N'-tetramethylputrescine, have utilized DFT calculations to investigate proton transfer between the amino groups. nih.govacs.org These calculations can reveal a double-well potential energy minimum for proton transit, indicating the proton can be shared between the two nitrogen atoms. nih.govacs.org While specific DFT studies on this compound are not extensively detailed in the literature, the methodologies are well-established. Such calculations would typically employ functionals like B3LYP, PBEPBE, or TPSSTPSS with a suitable basis set, such as 6-311++G(d,p), to analyze the molecule's geometric and electronic properties in its neutral and protonated states. nih.gov The performance of various DFT functionals can be benchmarked against high-level methods like CCSD(T) (coupled-cluster with single and double and perturbative triple excitations) to ensure accuracy for specific systems, as has been done for other diamine cations. nih.gov

A Potential Energy Surface (PES) scan is another valuable DFT-based technique that can be employed to explore the conformational landscape of the molecule. nih.gov By systematically rotating specific dihedral angles, such as those along the pentyl chain, a PES scan can identify the most stable conformers and the energy barriers between them. nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP), also referred to as Electrostatic Potential Surface (ESP), is a crucial tool for understanding and predicting the reactive behavior of molecules. nih.govmdpi.com The MEP map illustrates the charge distribution around a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This information is invaluable for predicting how a molecule will interact with other chemical species, such as electrophiles, nucleophiles, and biological receptors. mdpi.com

The topology of the MEP is analyzed in terms of its critical points, where the gradient of the potential is zero. mdpi.comdntb.gov.ua Minima in the MEP (negative-valued critical points) correspond to electron-rich locations, such as the lone pairs of electrons on nitrogen or oxygen atoms, or the regions above π-bonds. mdpi.com For this compound, an MEP analysis would clearly show strong negative potential regions around the two nitrogen atoms, corresponding to their lone pairs. These sites represent the molecule's primary centers for electrophilic attack and hydrogen bonding. The alkyl chain would exhibit a relatively neutral or slightly positive potential. This visual representation of charge distribution provides a robust framework for predicting intermolecular interactions and molecular recognition patterns. mdpi.commdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization effects within a molecule by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wisc.eduwikipedia.org NBO analysis provides detailed information on electron density distribution in atomic and bonding orbitals. wikipedia.org

In an NBO analysis of this compound, one would expect to find:

Natural Atomic Charges: Calculation of the charge localized on each atom, which can differ from charges derived by other methods and provide insight into the ionic/covalent nature of bonds. nih.gov

Hybridization: Determination of the hybridization of the atomic orbitals that form the bonds (e.g., sp³, sp²). nih.gov

Donor-Acceptor Interactions: The analysis quantifies stabilizing interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). wisc.edunih.gov For this molecule, significant interactions would likely involve the lone pairs on the nitrogen atoms (nN) acting as donors and the antibonding orbitals of adjacent C-H or C-C bonds (σCH or σCC) acting as acceptors. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E2). wisc.edu A larger E2 value signifies a more significant delocalization effect. wisc.edu

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods, particularly DFT, can accurately predict spectroscopic parameters, which is highly valuable for interpreting experimental spectra and confirming molecular structures. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations involve computing the second derivatives of the energy with respect to atomic displacements. The predicted frequencies and intensities can be compared with experimental FT-IR spectra to assign specific absorption bands to particular vibrational modes of the molecule, such as N-H stretches, C-H stretches, and C-N bends. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can also predict NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.gov These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts provide a direct link between the electronic environment of each atom and its observed resonance in the NMR spectrum, aiding in the structural elucidation of the compound and its conformers. nih.govnih.gov

Comprehensive datasets of computationally generated IR and NMR spectra for large numbers of organic molecules are being developed to support the training of machine learning models and facilitate the interpretation of experimental results. researchgate.net

Gas-Phase Basicity and Proton Chelation Studies of Diamines

Diamine compounds can exhibit significantly higher basicity than corresponding monoamines, especially in the gas phase, due to the "intramolecular solvation" or chelation of a proton between the two nitrogen centers. masterorganicchemistry.com This phenomenon, known as the proton sponge effect, is highly dependent on the length and flexibility of the alkyl chain connecting the two amino groups.

For aliphatic tertiary diamines, the proton can be held in a bridging position, forming a strong intramolecular hydrogen bond. nih.govacs.org Studies on the monoprotonated triflic acid salt of a closely related compound, N,N,N',N'-tetramethyl-1,4-butanediamine, provide a clear example of this proton chelation. nih.govacs.org In the crystalline phase, this molecule forms a proton-bridged cyclic cation. nih.govacs.org DFT calculations for this system show a double-well potential for the proton's movement between the two nitrogen atoms, with the zero-point vibrational level being close to the top of the energy barrier for transit. nih.govacs.org This indicates that the proton is effectively shared between the two nitrogen atoms. nih.govacs.org

The structural parameters determined for the proton-bridged cation of this related diamine highlight the nature of the chelated proton. nih.govacs.org

| Parameter | Value | Method |

|---|---|---|

| Internal N-N Distance | 2.66 Å | X-ray Crystallography |

| Average N-H Distance | 1.32 Å | Solid-State NMR (¹⁵N-¹H dipolar coupling) |

| N-H-N Angle | ≥172° | X-ray Crystallography |

Data sourced from studies on the monoprotonated triflic acid salt of N,N,N',N'-tetramethyl-1,4-butanediamine. nih.govacs.org

The five-carbon chain of this compound would allow for a stable six-membered ring upon protonation, which is also expected to facilitate strong proton chelation and enhanced gas-phase basicity.

Molecular Docking Studies of Related Bioactive Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov It has become an essential tool in drug discovery for predicting the binding affinity and interaction mode of potential drug candidates with their biological targets. nih.gov

While this compound itself is a simple diamine, the dimethylaminoalkylamine moiety is present in numerous biologically active compounds, including inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. nih.govmdpi.com

Molecular docking studies on related bioactive compounds involve several key steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). mdpi.com The ligand structure is built and optimized.

Docking Simulation: Software like AutoDock Vina is used to place the ligand into the active site of the receptor in various conformations and orientations. nih.gov

Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding free energy (ΔGbind). nih.gov The pose with the lowest binding energy is considered the most likely binding mode. nih.gov This analysis reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com

By performing molecular docking, researchers can gain insights into the structure-activity relationships of bioactive compounds containing the dimethylaminoamylamine scaffold and guide the design of new, more potent therapeutic agents. nih.govnih.gov

Derivatives and Their Research Significance

Alkylamino-Substituted Amides and Related Compounds

The presence of a primary amine in 5-(Dimethylamino)amylamine makes it a suitable precursor for the synthesis of various alkylamino-substituted amides. These derivatives have garnered interest primarily for their potential biological activities, particularly as antimicrobial agents.

Synthesis and Antimicrobial Research:

The synthesis of N-acyl derivatives of this compound can be achieved through standard amidation reactions, where the primary amine reacts with carboxylic acids, acid chlorides, or esters. This reaction yields amides that incorporate the 5-(dimethylamino)amylamino moiety. Research on analogous long-chain diamine amides has demonstrated that their antimicrobial efficacy is often influenced by the length of the alkyl chain and the nature of the substituent on the amide nitrogen. nih.govnih.gov

Table 1: Investigated Antimicrobial Activities of Structurally Related Amides

| Compound Class | Target Organisms | Key Findings |

|---|---|---|

| Amide-functionalized ionic liquids | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial activity increases with alkyl chain length; the amide group enhances antifungal activity. nih.gov |

| N,N-disubstituted amides of C18 fatty acids | Bacteria, yeasts, molds | Epoxy group confers broad-spectrum activity, which is enhanced by unsaturation. nih.gov |

| Bis-amides from diamines | Gram-negative pathogens | Potentiate the activity of Gram-positive specific antibiotics. nih.govacs.org |

Dimethylamino-Containing Heterocycles

The dual amine functionality of this compound also positions it as a valuable synthon in heterocyclic chemistry. Diamines are known precursors to a wide array of heterocyclic systems, including pyridazines and pyrimidines, which are scaffolds for many biologically active molecules. mdpi.comnih.govscirp.org

Synthetic Utility:

The reaction of diamines with dicarbonyl compounds or their equivalents is a classical and effective method for the construction of various nitrogen-containing heterocycles. For instance, condensation with 1,4-dicarbonyl compounds can lead to the formation of seven-membered rings (diazepines), while reaction with 1,3-dicarbonyls can yield six-membered rings like pyrimidines. The presence of the N,N-dimethylamino group in derivatives of this compound could influence the electronic properties and reactivity of the resulting heterocyclic systems.

While specific examples of heterocycles synthesized directly from this compound are not prevalent in the literature, the general utility of diamines in heterocyclic synthesis is well-established. scholaris.caresearchgate.net The resulting dimethylamino-containing heterocycles could be screened for a range of biological activities, drawing parallels from known bioactive heterocyclic compounds.

Basic Amine-Derived Mass Spectrometry Tagging Reagents

In the field of proteomics, mass spectrometry (MS) is a powerful tool for the identification and quantification of proteins. Chemical labeling of peptides with isobaric tags is a common strategy for relative quantification. These tags typically consist of a reporter region, a balancer region, and a reactive group that covalently attaches to the amine groups of peptides.

Potential Application in Proteomics:

The tertiary dimethylamino group is known to play a significant role in the fragmentation of peptides in tandem mass spectrometry. nih.govnih.gov Its presence can direct fragmentation to produce specific and intense reporter ions, which is a desirable characteristic for quantitative proteomics. Therefore, this compound could serve as a scaffold for the design of novel amine-reactive mass spectrometry tagging reagents.

A hypothetical tagging reagent derived from this compound would possess a reactive group (e.g., an N-hydroxysuccinimide ester) attached to the primary amine, leaving the tertiary dimethylamino group to influence fragmentation. The length of the amyl chain could also be modified to fine-tune the physicochemical properties of the tag. The development of such reagents could offer new possibilities for multiplexed protein quantification. nih.gov

Structure-Property Relationships in Novel Derivatives

The investigation of structure-activity relationships (SAR) is crucial for the rational design of new bioactive molecules. For derivatives of this compound, understanding how structural modifications impact their physicochemical and biological properties is a key area of research.

Influence of Molecular Structure on Activity:

For potential antimicrobial amides derived from this compound, SAR studies would likely focus on the length and nature of the N-acyl chain. As observed with other long-chain diamine derivatives, increasing the lipophilicity by elongating the alkyl chain often correlates with enhanced antimicrobial activity, up to a certain point where solubility becomes a limiting factor. nih.govmdpi.com

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 5-(Dimethylamino)amylamine often relies on traditional chemical methods. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

One promising area is the exploration of biocatalytic and enzymatic methods . Enzymes, such as transaminases or engineered amine dehydrogenases, could offer highly selective and environmentally benign routes to produce asymmetric diamines like this compound. ua.esresearchgate.netchemrxiv.orgrsc.orgchemrxiv.org The use of renewable feedstocks and milder reaction conditions are significant advantages of biocatalysis.

Further investigation into chemo-catalytic routes is also warranted. For instance, the direct catalytic dehydrogenation of diols and diamines presents a cleaner, atom-economical alternative to conventional condensation methods for creating amide bonds, a reaction that could be adapted for related syntheses. nih.gov Additionally, optimizing reductive amination processes, a common method for amine synthesis, by employing greener reducing agents and catalysts could significantly improve the sustainability of production.

Expanding Applications in Targeted Biological Systems

While the specific biological roles of this compound are not extensively documented, the known functions of similar short-chain diamines and molecules with N,N-dimethylated moieties suggest several promising areas for investigation. Research into the biological effects of related compounds, such as acetamide (B32628) and formamide (B127407) and their dimethyl derivatives, has shown a range of activities and toxicities that warrant further study for this diamine. researchgate.net

Future research could focus on its potential as a pharmacological agent or a component in drug delivery systems . The presence of two amine groups with different basicities could allow for specific interactions with biological targets. For example, some N,N-(dimethyl)-N-alkanamine-N-oxides are being explored as pH-sensitive gene delivery vectors, a concept that could be extended to this compound. researchgate.net The 4-(dimethylamino)phenyl group, a related structure, is known to be a versatile fragment in drug discovery, suggesting that the dimethylamino group in this compound could also confer bioactive properties. nih.gov

Advanced Derivatization Strategies for Enhanced Analytical Performance in Complex Matrices

The accurate detection and quantification of this compound in complex samples, such as biological fluids or environmental matrices, is crucial for both research and potential future applications. Aliphatic amines generally require derivatization for effective analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) due to their lack of strong chromophores or fluorophores. sigmaaldrich.comthermofisher.com

Future work should focus on developing selective derivatization methods that can distinguish the primary amine from the tertiary amine group. Reagents like o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for primary and secondary amines and could be adapted for the primary amine of this compound. thermofisher.comnih.gov Research is needed to understand how the tertiary amine influences the reaction and to develop methods that might, for example, leverage this group for unique detection strategies.

The development of novel derivatizing agents that react with both primary and tertiary amines, or that are specifically designed for asymmetrical diamines, would also be a significant advancement. For GC-MS analysis, derivatization with reagents like isobutyl chloroformate or benzoyl chloride, which has been used for dimethylamine (B145610), could be explored to improve volatility and chromatographic behavior. copernicus.orgnih.gov

| Analytical Technique | Common Derivatizing Agents for Primary/Secondary Amines | Potential for this compound |

| HPLC-UV/Fluorescence | o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), Dansyl chloride | Derivatization of the primary amine group is expected. The influence of the tertiary amine on the reaction needs investigation. |

| GC-MS | Isobutyl chloroformate, Benzoyl chloride, Silylating agents | Derivatization of the primary amine to increase volatility. The tertiary amine is generally not derivatized by these methods. |

Deeper Computational Exploration of Reactivity, Interactions, and Conformations

Computational chemistry offers powerful tools to understand the molecular properties of this compound at a fundamental level. Future research should employ these methods to predict its behavior and guide experimental work.

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of the molecule and its interactions with solvents, biological macromolecules, or polymer matrices. dntb.gov.uaacs.orgsemanticscholar.orgacs.org Understanding the preferred conformations is crucial for predicting its reactivity and how it will bind to target molecules.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can help to elucidate reaction mechanisms for its synthesis and degradation, as well as to predict its behavior in different chemical environments.

Exploration in Polymer Science and Advanced Material Synthesis

The bifunctional nature of this compound makes it an attractive candidate as a monomer for the synthesis of novel polymers. The presence of a pendant tertiary amine group is of particular interest for creating functional polyamides . mdpi.comlibretexts.org

Future research should investigate the polymerization of this compound with various dicarboxylic acids or their derivatives to produce polyamides with unique properties. The tertiary amine groups along the polymer chain could serve as sites for post-polymerization modification, for imparting pH-responsiveness, or for chelating metal ions. The synthesis of polyamides from diamines and diols via catalytic dehydrogenation is a sustainable approach that could be applied here. nih.gov

The incorporation of this compound into other polymer architectures, such as polyurethanes or epoxy resins, could also lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, or biomedical devices. rsc.org For example, new polyamides derived from amino acid derivatives have been synthesized and characterized, showing the versatility of incorporating amine functionalities into polymers. nih.gov

Research into Environmental Impact and Fate of Amine Compounds

As with any chemical, a thorough understanding of the environmental fate and potential toxicity of this compound is essential. Future research in this area should address several key aspects.

Studies on the biodegradation of this compound are needed to determine its persistence in the environment. The biodegradation of tertiary amines can proceed via N-dealkylation, and it is important to identify the metabolic pathways and any potential persistent or toxic intermediates. nih.govnih.gov

The ecotoxicity of this compound and its degradation products should be assessed for various aquatic and terrestrial organisms. The toxicity of other alkyl diamines has been studied and can provide a starting point for these investigations. nih.govsci-hub.st Understanding the potential for bioaccumulation is also a critical aspect of a comprehensive environmental risk assessment. pharmacyfreak.com Aromatic amines are a known class of environmental pollutants, and while this compound is an aliphatic amine, a thorough investigation of its environmental impact is still necessary. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.